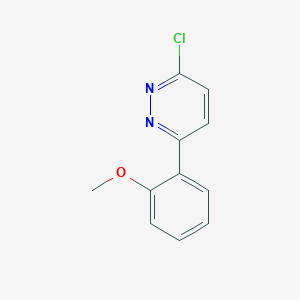

3-Chloro-6-(2-methoxyphenyl)pyridazine

Description

Significance of the Pyridazine (B1198779) Scaffold in Contemporary Academic Research

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. acs.org Termed a "wonder nucleus" by some researchers, the pyridazine scaffold is a privileged structure in drug discovery due to the diverse pharmacological activities exhibited by its derivatives. sarpublication.comresearchgate.net These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and analgesic properties. nih.govresearchgate.netsarpublication.com

The unique physicochemical characteristics of the pyridazine ring, such as its polarity and hydrogen-bonding capabilities, make it an attractive component for designing molecules that can effectively interact with biological targets. nih.govblumberginstitute.org Consequently, the pyridazine core is of significant interest in the development of novel therapeutic agents. rjptonline.org Its structural versatility allows for easy modification and functionalization, enabling chemists to synthesize a vast library of compounds with varied biological responses. researchgate.net The inclusion of the pyridazine heterocycle is a feature of several approved drugs, highlighting its value in drug discovery and development. nih.gov

Overview of Heterocyclic Compounds in Scientific Inquiry

Heterocyclic compounds are a vast and vital class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. derpharmachemica.com These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. numberanalytics.com Heterocyclic chemistry is a fundamental branch of organic chemistry, as these compounds are ubiquitous in nature and essential to life. derpharmachemica.com Key biological molecules such as DNA, RNA, vitamins, and many amino acids contain heterocyclic rings. derpharmachemica.com

The significance of heterocyclic compounds extends broadly across scientific and industrial fields. They are predominantly used as pharmaceuticals, agrochemicals, and veterinary products. ijpsr.com In materials science, heterocycles are integral to the development of dyes, polymers, and organic conductors. msesupplies.com More than 85% of all biologically active substances contain a heterocyclic system, making them indispensable in the search for new drugs to treat a wide range of diseases. msesupplies.com The structural diversity and reactivity of heterocyclic compounds ensure their continued importance in modern scientific research. wisdomlib.orglongdom.orgresearchgate.net

Historical Context of Pyridazine Derivatives in Research

The history of pyridazine chemistry dates back to 1886, when the first pyridazine compound was synthesized by Emil Fischer. wikipedia.org Despite this early discovery, pyridazine and its derivatives did not receive the same level of investigative attention as their isomers, pyrimidine (B1678525) and pyrazine. koreascience.kr This was largely due to the rarity of pyridazine structures in natural products. wikipedia.orgkoreascience.kr

However, in recent decades, there has been a significant and growing interest among medicinal chemists in pyridazine derivatives. koreascience.kr This resurgence is attributed to the discovery that synthetic pyridazine-containing compounds possess a wide array of potent therapeutic activities. koreascience.kr This has spurred extensive research into the synthesis and biological evaluation of new pyridazine analogs, establishing the pyridazine scaffold as an important pharmacophore in modern drug development. wikipedia.org

Scope and Academic Relevance of 3-Chloro-6-(2-methoxyphenyl)pyridazine Research

This compound is a specific derivative within the broader class of pyridazine compounds that holds considerable academic and research interest. Its structure features the core pyridazine ring, a chloro group at position 3, and a 2-methoxyphenyl substituent at position 6. This particular arrangement of functional groups makes it a valuable molecule for further chemical synthesis and biological investigation.

The chloro-substituent at the 3-position is a key reactive site, often utilized as a chemical handle for introducing other functional groups through nucleophilic substitution reactions. This versatility allows for the synthesis of a diverse range of derivatives. For instance, the related compound 3,6-dichloropyridazine (B152260) is a common starting material for creating 3-amino-6-chloropyridazine, a precursor for more complex molecules. google.com Similarly, compounds like 3-chloro-6-(2-hydroxyphenyl)pyridazine serve as crucial intermediates in the production of pharmacologically active agents. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKBVNDUEOLHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650106 | |

| Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949468-94-4 | |

| Record name | 3-Chloro-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Chloro 6 2 Methoxyphenyl Pyridazine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Core

The electron-deficient pyridazine ring, further activated by the chlorine atom at the 3-position, is susceptible to attack by various nucleophiles. The chlorine atom serves as a good leaving group, facilitating a range of substitution reactions.

Amination Reactions of 3-Chloro-6-(2-methoxyphenyl)pyridazine

The replacement of the chlorine atom with an amino group can be achieved through several synthetic methodologies. While classical nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or amines is possible, modern catalytic methods such as the Buchwald-Hartwig amination offer a more versatile and efficient route. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the pyridazine ring and a wide variety of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orglibretexts.orgacsgcipr.org

The general scheme for a Buchwald-Hartwig amination of this compound would involve the reaction of the chloropyridazine with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the reaction's success and can be tailored to the specific amine being used.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Reagent/Condition | Description |

| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | X-Phos, BINAP |

| Base | NaOt-Bu, KOt-Bu, Cs2CO3 |

| Solvent | Toluene, Dioxane |

| Temperature | Room temperature to reflux |

Hydrazinolysis of this compound

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a straightforward method to introduce a hydrazinyl group at the 3-position. This transformation typically proceeds by heating the chloropyridazine with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or isopropanol. The resulting 3-hydrazinyl-6-(2-methoxyphenyl)pyridazine is a versatile intermediate for the synthesis of various fused heterocyclic systems. For instance, 3-chloro-6-hydrazinopyridazine (B91096) can be prepared in good yield by refluxing 3,6-dichloropyridazine (B152260) with hydrazine hydrate. sigmaaldrich.com

Table 2: Typical Conditions for Hydrazinolysis

| Reagent/Condition | Description |

| Nucleophile | Hydrazine hydrate (NH2NH2·H2O) |

| Solvent | Ethanol, Isopropanol |

| Temperature | Reflux |

| Product | 3-Hydrazinyl-6-(2-methoxyphenyl)pyridazine |

Oxidative Transformations to Pyridazinone Derivatives

While the direct oxidation of a 3-chloropyridazine (B74176) to a pyridazin-3(2H)-one is not a commonly reported transformation, the pyridazinone can be considered an oxidized form of the pyridazine core. The more synthetically relevant transformation is the hydrolysis of the 3-chloro group to a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form. This hydrolysis can be achieved under acidic or basic conditions, often requiring elevated temperatures. The resulting 6-(2-methoxyphenyl)pyridazin-3(2H)-one is a key intermediate in the synthesis of many biologically active compounds. Conversely, the chlorination of 6-(2-methoxyphenyl)pyridazin-3(2H)-one with reagents like phosphorus oxychloride (POCl3) is a standard method to prepare this compound. google.com

Table 3: Conditions for Hydrolysis to Pyridazinone

| Reagent/Condition | Description |

| Reagent | Aqueous acid (e.g., HCl) or base (e.g., NaOH) |

| Solvent | Water, Ethanol/Water |

| Temperature | Reflux |

| Product | 6-(2-methoxyphenyl)pyridazin-3(2H)-one |

Reduction Reactions

The reduction of this compound can proceed via two main pathways: reduction of the pyridazine ring or hydrogenolysis of the carbon-chlorine bond. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. Using catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under hydrogen pressure, the pyridazine ring can be partially or fully reduced to its di- or tetrahydro- derivatives. asianpubs.org The conditions of the hydrogenation (catalyst, solvent, pressure, and temperature) will determine the extent of reduction.

Simultaneously, catalytic hydrogenation can also lead to the reductive cleavage of the C-Cl bond (hydrogenolysis), yielding 3-(2-methoxyphenyl)pyridazine. The selectivity between ring reduction and dehalogenation can often be controlled by the choice of catalyst and reaction conditions.

Table 4: Potential Reduction Pathways and Conditions

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Catalytic Hydrogenation | H2, PtO2 or Pd/C, acidic or neutral solvent | 3-Chloro-6-(2-methoxyphenyl)-1,4,5,6-tetrahydropyridazine and/or 3-(2-methoxyphenyl)pyridazine |

| Dehalogenation | H2, Pd/C, base (e.g., Et3N) | 3-(2-methoxyphenyl)pyridazine |

Intramolecular Cycloaddition Pathways

The pyridazine ring can act as a diene in intramolecular Diels-Alder reactions, particularly when an appropriate dienophile is tethered to the molecule. For this compound, a suitable dienophile would need to be introduced, for example, by modifying the methoxy (B1213986) group or by further substitution on the phenyl ring.

An illustrative example is the intramolecular [4+2] cycloaddition of pyridazine derivatives bearing an alkyne or alkene side chain. These reactions can proceed thermally or with Lewis acid catalysis to construct fused ring systems. The reaction involves the pyridazine acting as the diene and the tethered unsaturated moiety as the dienophile, leading to the formation of a new six-membered ring.

Functional Group Interconversions on the Pyridazine and Methoxyphenyl Moieties

Beyond the reactions at the pyridazine core, the functional groups on both the pyridazine and the methoxyphenyl moieties can be interconverted.

On the pyridazine ring, the chlorine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid can introduce a new carbon-carbon bond, leading to 3-aryl- or 3-alkyl-6-(2-methoxyphenyl)pyridazines. rsc.orgnih.gov

On the methoxyphenyl moiety, the methoxy group can undergo demethylation to a hydroxyl group. This is commonly achieved using strong Lewis acids such as boron tribromide (BBr3) in an inert solvent like dichloromethane. orgsyn.orgcommonorganicchemistry.comnih.gov This transformation provides access to phenolic derivatives, which can be further functionalized.

Table 5: Examples of Functional Group Interconversions

| Moiety | Reaction | Reagents | Product Type |

| Pyridazine | Suzuki Coupling | R-B(OH)2, Pd catalyst, base | 3-Substituted-6-(2-methoxyphenyl)pyridazine |

| Methoxyphenyl | Demethylation | BBr3, DCM | 3-Chloro-6-(2-hydroxyphenyl)pyridazine |

Derivatization Strategies for Structural Diversification

The primary route for the structural diversification of this compound involves the nucleophilic displacement of the C3-chloro substituent. This reactivity is a cornerstone for creating libraries of novel compounds with potentially valuable biological or material properties. Two of the most significant strategies involve reactions with nitrogen-based nucleophiles: aromatic amines and hydrazine.

The substitution of the chlorine atom in this compound with aromatic amines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, the lone pair of electrons on the nitrogen atom of an aromatic amine attacks the electron-deficient carbon atom bonded to the chlorine on the pyridazine ring. This process typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

This reaction is a well-established method for creating C-N bonds in heteroaromatic systems and is widely employed in the synthesis of biologically active molecules. nih.govmdpi.com While specific studies detailing this reaction for this compound are not prevalent in the surveyed literature, the reactivity of analogous 3-chloropyridazine systems is extensively documented. nih.govresearchgate.net These reactions are typically carried out by heating the chloropyridazine with the desired aromatic amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent can range from alcohols to polar aprotic solvents like DMF or dioxane. In some cases, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to achieve this transformation, often under milder conditions.

The electronic properties of the incoming aromatic amine can influence the reaction rate. Electron-donating groups on the aniline (B41778) ring increase its nucleophilicity and can accelerate the reaction, whereas electron-withdrawing groups can have the opposite effect.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloro-heterocycles with Aromatic Amines (Analogous Systems)

| Chloro-heterocycle Precursor | Aromatic Amine | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 4-chlorothieno[3,2-d]pyrimidine | 2-trifluoromethylaniline | None | N/A | N/A | 71 |

| 8-chloro- prepchem.comchemicalbook.comgoogle.comtriazolo-[4,3-a]pyrazine | 2-trifluoromethylaniline | None | N/A | N/A | 75 |

| 6,7-dimethoxy-2,4-dichloroquinazoline | Substituted anilines | DIPEA | Dioxane | 80 | 65 |

| 3-amino-6-chloropyridazine | Various arylboronic acids (Suzuki Coupling) | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/Water | 100 | 23-65 |

Data compiled from analogous reactions reported in the literature. nih.govmdpi.comresearchgate.net DIPEA = N,N-Diisopropylethylamine.

The reaction of this compound with hydrazine hydrate is a robust and efficient method for synthesizing the corresponding 3-hydrazinyl-6-(2-methoxyphenyl)pyridazine. This transformation is a key step in the synthesis of numerous compounds with significant pharmacological activities, as the resulting hydrazinyl group is a versatile functional handle for further derivatization. nih.govnih.gov

The reaction involves the nucleophilic attack of the hydrazine molecule on the C3 position of the pyridazine ring, leading to the displacement of the chloride ion. This substitution is generally high-yielding and is typically performed by refluxing the chloropyridazine with an excess of hydrazine hydrate in a high-boiling alcohol solvent such as ethanol, n-propanol, or butanol. prepchem.com The resulting 3-hydrazinylpyridazine (B1252368) derivative can be readily isolated from the reaction mixture, often by precipitation upon cooling or addition of water. prepchem.com

The hydrazinyl moiety (-NHNH₂) introduced is highly reactive and serves as a precursor for a wide range of heterocyclic systems. For instance, it can be condensed with aldehydes and ketones to form hydrazones, or with 1,3-dicarbonyl compounds to construct pyrazole (B372694) rings. nih.gov Furthermore, it can be acylated or cyclized to form fused heterocyclic systems like triazolopyridazines. nih.govarkat-usa.org

Table 2: Synthesis of Hydrazinylpyridazines from Chloropyridazines (Analogous Systems)

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-chloro-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine | Hydrazine hydrate | Butanol | Reflux, 12 h | 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine | 76.8 | prepchem.com |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate (99%) | Dioxane | Reflux, 6 h | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55 | nih.gov |

| 3-chloro-6-dialkylaminopyridazines | Hydrazinecarboxylates | N/A | N/A | 2-(6-dialkylamino-3-pyridazinyl)hydrazinecarboxylates | N/A | nih.gov |

This table presents data from reactions on structurally similar compounds to illustrate the general methodology.

Computational and Theoretical Studies on 3 Chloro 6 2 Methoxyphenyl Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the physicochemical properties and reactivity of molecules. For 3-Chloro-6-(2-methoxyphenyl)pyridazine, these studies have been instrumental in understanding its electronic characteristics.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT analysis of this compound, typically performed using basis sets like B3LYP/6-311G(d,p), provides insights into its optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov

The calculated vibrational frequencies from DFT can be correlated with experimental infrared and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes associated with the pyridazine (B1198779) ring, the C-Cl bond, and the methoxyphenyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. malayajournal.org

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is expected to be distributed over the electron-deficient pyridazine ring, particularly influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.org

Below is an illustrative table of calculated FMO energies and related quantum chemical parameters for this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.67 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). nih.gov

In the case of this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. The oxygen atom of the methoxy (B1213986) group would also exhibit a region of negative potential. Conversely, the regions around the hydrogen atoms and the chlorine atom would display a more positive potential (blue), indicating sites prone to nucleophilic attack.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein's active site.

Ligand-Target Binding Mode Prediction

Molecular docking studies of this compound against various protein targets can help to identify its potential biological activity. For instance, pyridazine derivatives have been investigated as inhibitors of various kinases. In a typical docking simulation, the compound is placed in the binding site of a target protein, and its conformational space is explored to find the binding pose with the lowest energy.

The predicted binding mode would reveal the specific orientation of the compound within the active site, highlighting which parts of the molecule are crucial for binding. For example, the pyridazine ring might act as a scaffold, while the methoxyphenyl and chloro substituents could fit into specific hydrophobic pockets or form key interactions with the protein.

Protein-Ligand Interaction Profiling

Following the prediction of the binding mode, a detailed analysis of the protein-ligand interactions is performed. This profiling identifies the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the nitrogen atoms of the pyridazine ring could act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or arginine in the active site. The methoxyphenyl group could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine. The chlorine atom might also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

An illustrative table summarizing the potential interactions and binding energies from a hypothetical docking study is presented below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Kinase A | -8.5 | LYS 76, GLU 91 | Hydrogen Bond |

| VAL 54, LEU 128 | Hydrophobic | ||

| PHE 145 | Pi-Pi Stacking | ||

| Kinase B | -7.9 | ASP 161 | Hydrogen Bond |

| ILE 62, ALA 80 | Hydrophobic | ||

| TYR 159 | Pi-Pi Stacking |

Note: The data in this table is for illustrative purposes and is based on typical findings for similar compounds, as specific docking results for this compound were not available in the referenced literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the dynamic behavior of a compound, such as its conformational changes and interactions with its environment. However, specific MD simulation studies for this compound are not available in the reviewed literature.

Conformational Analysis and Stability in Biological Environments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the preferred conformations of a compound in a biological environment, such as in water or interacting with a protein, is crucial for predicting its biological activity. Such studies for this compound have not been publicly documented.

Structural Deviation Assessments of Compound-Target Complexes

When a compound (ligand) binds to a biological target, such as a protein, MD simulations can be used to assess the stability of the resulting complex. This involves analyzing structural deviations, like the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. This analysis helps in understanding the strength and nature of the binding interaction. No studies detailing the structural deviation of this compound in complex with any biological target have been found.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently used to predict the activity of new compounds based on the properties of known molecules. These studies are fundamental in medicinal chemistry for optimizing lead compounds. A search of scientific literature did not yield any computational SAR studies specifically focused on this compound or a series of its analogs.

Pharmacological Relevance and Biological Activity Mechanisms in Vitro

Anticancer Activity Profiles (in vitro)

The evaluation of 3-Chloro-6-(2-methoxyphenyl)pyridazine and its analogs has revealed significant anticancer properties in preclinical in vitro models. These studies have highlighted its ability to inhibit the growth of various cancer cell lines and modulate specific molecular pathways implicated in cancer progression.

A series of novel 3,6-disubstituted pyridazine (B1198779) derivatives, including a compound structurally analogous to this compound, have been evaluated for their anticancer activity against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. One particular derivative, compound 9e, demonstrated significant growth inhibition across a broad spectrum of these cell lines. acs.org

The NCI-60 screen is a comprehensive panel that includes leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The screening results for compound 9e indicated a wide range of inhibitory activity, with the highest efficacy observed against specific renal and breast cancer cell lines. acs.org This broad-spectrum activity suggests that the pyridazine scaffold, with the specific substitution pattern found in this compound, is a promising framework for the development of novel anticancer agents. The data from the NCI-60 screening of the most sensitive cell lines to compound 9e are summarized below.

Table 1: Growth Inhibition Percentage of Compound 9e in a Selection of NCI-60 Cancer Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| A498 | Renal Cancer | 97.91 |

| T-47D | Breast Cancer | 79.98 |

| HOP-92 | Non-Small Cell Lung Cancer | 78.43 |

| HS 578T | Breast Cancer | 77.54 |

| UO-31 | Renal Cancer | 75.92 |

| OVCAR-4 | Ovarian Cancer | 74.52 |

| OVCAR-3 | Ovarian Cancer | 73.88 |

| ACHN | Renal Cancer | 73.11 |

| NCI/ADR-RES | Ovarian Cancer | 72.93 |

| EKVX | Non-Small Cell Lung Cancer | 71.99 |

| CAKI-1 | Renal Cancer | 71.69 |

| OVCAR-5 | Ovarian Cancer | 71.55 |

| SN12C | Renal Cancer | 71.33 |

| OVCAR-8 | Ovarian Cancer | 70.99 |

Data is illustrative of the potent activity of a structurally related compound and is sourced from research on novel 3,6-disubstituted pyridazine derivatives. acs.org

The mechanism underlying the anticancer activity of these 3,6-disubstituted pyridazine derivatives has been linked to the inhibition of specific kinase pathways. Notably, compound 9e has been shown to downregulate the expression of the c-Jun N-terminal kinase-1 (JNK1) gene. acs.orgbue.edu.eg JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is frequently observed in various cancers.

In vitro studies have demonstrated that treatment with compound 9e leads to a reduction in the protein levels of the phosphorylated, active form of JNK1. This inhibition, in turn, affects downstream targets of the JNK pathway, including the transcription factors c-Jun and c-Fos. bue.edu.eg By suppressing the JNK1 signaling cascade, this class of pyridazine derivatives can induce necrosis in tumors, potentially through the restoration of p53 activity, a critical tumor suppressor protein. acs.orgbue.edu.eg The targeted inhibition of the JNK1 pathway represents a key mechanism for the anticancer effects observed with this chemical scaffold.

Antimicrobial Efficacy (in vitro)

While specific studies on the antimicrobial activity of this compound are not extensively available in the reviewed scientific literature, the broader class of pyridazine derivatives has been investigated for its potential antimicrobial properties.

Research into various pyridazine derivatives has indicated a spectrum of antibacterial activity. biomedpharmajournal.orgresearchgate.net The efficacy of these compounds often depends on the specific substitutions on the pyridazine ring. Some synthesized pyridazinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org For instance, certain derivatives have shown inhibitory effects against Staphylococcus aureus and Escherichia coli. biomedpharmajournal.org However, without specific testing of this compound, its potential as an antibacterial agent remains speculative.

The antifungal potential of the pyridazine scaffold has also been explored. Studies on various pyridazine derivatives have reported a range of antifungal activities against different fungal strains. nih.govnih.gov For example, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been shown to exhibit good antifungal activities against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. nih.gov While these findings suggest that the pyridazine core can be a pharmacophore for antifungal agents, the specific antifungal profile of this compound has not been detailed in the available literature.

The pyridazine nucleus is a component of various compounds that have been investigated for antiviral activity. nih.govresearchgate.net Research has shown that certain substituted pyridazine derivatives can inhibit the replication of various viruses. For example, some 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have demonstrated inhibitory effects against human cytomegalovirus and varicella-zoster virus in vitro. nih.gov Another study highlighted a pyridazine derivative with activity against the Hepatitis A virus (HAV). nih.gov Despite these promising findings for the broader class of pyridazines, there is currently a lack of specific in vitro data on the antiviral efficacy of this compound.

Antihypertensive Action Mechanisms (in vitro)

While direct in vitro studies on the antihypertensive or vasorelaxant effects of this compound are not extensively documented in publicly available research, the broader class of pyridazine and pyridazinone derivatives has been the subject of significant investigation for cardiovascular activity. tandfonline.comnih.gov The pyridazine nucleus is a structural component of several compounds explored for their ability to induce vasodilation, a key mechanism in reducing blood pressure. nih.gov

Research into novel pyridazin-3-one derivatives has demonstrated potent in vitro vasorelaxant activities. rsc.org These effects are often evaluated on isolated vascular tissues, such as rat thoracic aorta rings. For instance, certain series of pyridazin-3-one derivatives have exhibited superior vasorelaxant effects compared to established vasodilators like hydralazine. nih.govrsc.org The proposed mechanism for some of these derivatives involves the modulation of the nitric oxide (NO) pathway, a critical regulator of vascular tone. rsc.org Studies have shown that some pyridazinone compounds can significantly increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and elevate the aortic content of NO, leading to smooth muscle relaxation. rsc.org

For example, two series of pyridazin-3-one derivatives, tethered with 4-substituted thiosemicarbazide (B42300) side chains and their cyclized versions, were assessed for their vasorelaxant activities. The EC50 values for these compounds were found to be in the micromolar to nanomolar range, indicating high potency. rsc.org

| Compound Series | EC50 Range (µM) | Reference Standards | Reference EC50 (µM) |

|---|---|---|---|

| 4a–l | 0.0117–2.2680 | Hydralazine | 18.2100 |

| 5a–l | 0.0025–2.9480 | Isosorbide mononitrate | 30.1 |

| Diazoxide | 19.5 | ||

| Nitroglycerin | 0.1824 |

Anti-inflammatory and Analgesic Properties (in vitro)

The pyridazine scaffold is a core component of molecules investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins. mdpi.com

In vitro studies on various pyridazine derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.govcu.edu.eg The selective inhibition of COX-2 is a desirable trait in anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. cu.edu.eg For instance, certain pyrazole-pyridazine hybrid compounds have shown significant COX-2 inhibitory action, with some derivatives exhibiting higher potency than the well-known COX-2 inhibitor, celecoxib. nih.gov

The anti-inflammatory potential of these compounds is often further investigated by measuring their ability to suppress the production of pro-inflammatory mediators in cell-based assays. For example, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, active pyridazine derivatives have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). rsc.org

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| Compound 3g (a pyridazinone derivative) | 504.7 | 43.84 | 11.51 |

| Celecoxib (Reference) | 866.2 | 73.53 | 11.78 |

| Indomethacin (Reference) | 73.92 | 739.2 | 0.10 |

Central Nervous System (CNS) Activity (in vitro)

The central nervous system activity of pyridazine derivatives has been an area of interest, particularly their interaction with GABA receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the GABAA subtype, are targets for a variety of drugs. nih.govnih.gov

A notable example is the arylaminopyridazine derivative, SR 95531, which has a methoxy-substituted phenyl ring, similar to the 2-methoxyphenyl group in this compound. nih.gov In vitro biochemical studies have characterized SR 95531 as a potent and selective antagonist of the GABAA receptor. nih.gov

In radioligand binding assays using rat brain membranes, SR 95531 was found to displace [3H]GABA with a high affinity. nih.gov Further mechanistic studies revealed that SR 95531 antagonizes the GABA-induced enhancement of [3H]diazepam binding in a concentration-dependent manner, without directly affecting diazepam binding itself. nih.gov Scatchard and Lineweaver-Burk analyses indicated that SR 95531 acts as a competitive antagonist at the high-affinity GABAA receptor site and as a non-competitive antagonist at the low-affinity site. nih.gov

| Compound | Apparent Ki for [3H]GABA displacement (µM) | Hill Number |

|---|---|---|

| SR 95531 | 0.15 | ~1.0 |

The specificity of SR 95531 for the GABAA receptor was demonstrated by its lack of interaction with other GABAergic processes or a variety of other central nervous system receptor sites in vitro. nih.gov

Investigation of Platelet Inhibitory Effects (in vitro)

The potential for pyridazine-containing compounds to inhibit platelet aggregation has been explored. nih.gov While specific in vitro data for this compound is not available, studies on related 6-(substituted phenyl)-3(2H)-pyridazinones have shown significant platelet aggregation inhibitory activity in human platelet-rich plasma. nih.gov The introduction of various functional groups to the pyridazinone core has been shown to modulate this activity, with some derivatives demonstrating IC50 values in the submicromolar range. nih.gov

Herbicidal Action Mechanisms (in vitro)

Derivatives of pyridazine have also been investigated for their potential use in agriculture as herbicides. mdpi.com The herbicidal activity of these compounds is often assessed through in vitro assays that measure the inhibition of plant growth or specific enzymatic pathways. bohrium.com For instance, some 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been identified as having bleaching and herbicidal activities. bohrium.com The mechanism of action for some of these bleaching herbicides is the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. semanticscholar.org

In vitro screening of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has been conducted using the Spirodela polyrrhiza test, which assesses the inhibition of chlorophyll (B73375) synthesis. bohrium.com Some of these compounds have been shown to completely inhibit chlorophyll at concentrations as low as 1 µg/mL. bohrium.com

Medicinal Chemistry and Scaffold Exploitation

Pyridazine (B1198779) Ring as a Privileged Scaffold in Drug Discovery

The pyridazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to its ability to serve as a core structure for ligands that bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov The unique physicochemical properties of the pyridazine ring are central to its utility in drug design. researchgate.net It possesses a high dipole moment (approximately 3.9 Debye) due to the adjacent nitrogen atoms, which can influence molecular interactions and physicochemical properties like solubility. thieme-connect.com

The two nitrogen atoms in the pyridazine ring are capable of acting as hydrogen bond acceptors, a critical feature for molecular recognition and binding to protein targets. researchgate.netthieme-connect.com This dual hydrogen-bonding capacity allows the scaffold to engage in specific interactions within a target's binding site. researchgate.net Furthermore, the pyridazine moiety can be strategically employed to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a crucial aspect of developing a successful drug candidate. researchgate.netnih.gov

The versatility of the pyridazine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include applications as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents. researchgate.net A significant body of research has focused on pyridazine-containing compounds as anticancer agents, targeting a diverse array of biological processes involved in cancer, such as tumor metabolism, cell signaling, and epigenetic modifications. nih.gov For instance, pyridazine derivatives have been developed as inhibitors of targets like glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing proteins (BRDs). nih.gov

Table 1: Biological Targets and Therapeutic Applications of Pyridazine-Based Scaffolds

| Therapeutic Area | Biological Target(s) | Reference(s) |

|---|---|---|

| Oncology | Protein Kinases (e.g., PIM-1, VEGFR-2), GLS1, TRK, BRDs | nih.govresearchgate.netthieme-connect.com |

| Infectious Diseases | Dihydropteroate (B1496061) Synthase (DHPS) | nih.govnih.gov |

| Cardiovascular | Phosphodiesterase 3 (PDE3) | blumberginstitute.org |

Scaffold Hopping and Hybridization-Based Design Strategies

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active molecule with a chemically different but functionally equivalent scaffold. The goal is to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, a more favorable ADME profile, or access to new intellectual property. The pyridazine ring is an attractive candidate for such strategies due to its chemical stability and synthetic accessibility. researchgate.net

A practical example of this approach involved the design of novel c-Jun N-terminal kinase 1 (JNK1) inhibitors. acs.org Researchers successfully employed a scaffold hopping strategy by expanding the pyrazole (B372694) ring of a known inhibitor into a pyridazine ring. acs.org This modification, combined with the bioisosteric replacement of an amide linker, led to a new series of 3,6-disubstituted pyridazine derivatives with potential anticancer activity. acs.org Another study utilized scaffold hopping to design pyridazine-urea derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. researchgate.net

Hybridization is another design strategy that involves combining distinct pharmacophoric elements from different molecules to create a new hybrid compound with enhanced or dual activity. In the context of the aforementioned JNK1 inhibitors, the design was further guided by hybridization, which involved integrating the potent anticancer pyridazine ring with a 4-fluorophenyl group known for high JNK1 inhibitory activity. acs.org This approach leverages the established benefits of different molecular fragments to create a superior therapeutic candidate.

Design and Synthesis of Novel Pyridazine Derivatives for Therapeutic Applications

The synthetic tractability of the pyridazine core allows for the creation of diverse chemical libraries for therapeutic screening. The structure of 3-Chloro-6-(2-methoxyphenyl)pyridazine itself suggests a common and versatile synthetic pathway that enables the introduction of various substituents for structure-activity relationship (SAR) studies.

A general and widely used synthetic route to 3,6-disubstituted pyridazines starts with the reaction of a glyoxylic acid with an acetophenone (B1666503) derivative. acs.org This is followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a 6-substituted phenyl-3(2H)-pyridazinone. acs.org This pyridazinone intermediate is a crucial hub for further derivatization. To install the chlorine atom at the 3-position, as seen in the title compound, the pyridazinone is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). acs.orggoogle.com This reaction efficiently converts the pyridazinone to the corresponding 3-chloro-6-arylpyridazine. acs.org

For example, the synthesis of 3-chloro-6-(2-hydroxyphenyl)pyridazine, a close analog of the title compound, is achieved by reacting 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride. google.com The resulting 3-chloro group is a versatile synthetic handle. It can be readily displaced by various nucleophiles, such as amines or hydrazines, to generate a wide array of derivatives for biological evaluation. acs.orggoogle.com This chemical reactivity is fundamental to the exploration of the chemical space around the pyridazine scaffold in the pursuit of new therapeutic agents.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography or cryo-electron microscopy (cryo-EM), to guide the design of potent and selective inhibitors. researchgate.netacs.org This rational approach has been successfully applied to pyridazine-containing compounds.

In the development of inhibitors for dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis and a target for antibacterial agents, SBDD played a pivotal role. nih.govnih.gov The crystal structure of Bacillus anthracis DHPS in complex with a pyridazine inhibitor revealed specific binding interactions and identified unfavorable contacts that compromised binding affinity. nih.gov This structural insight guided the design of a new series of pyrimido[4,5-c]pyridazine (B13102040) derivatives. By removing a methyl group to improve binding in the pterin (B48896) pocket and optimizing a side chain to better engage a pyrophosphate binding site, researchers rationally designed inhibitors with improved affinity. nih.govnih.gov

Similarly, X-ray crystallography was used to improve a series of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. researchgate.net An initial potent compound was limited by poor solubility and permeability. By obtaining the crystal structure of this compound bound to the kinase, researchers could visualize the binding mode and rationally design modifications that led to a new compound with enhanced solubility and permeability while maintaining high selectivity. researchgate.net More recently, cryo-EM has also been used to elucidate the binding mode of a pyridazinone-based inhibitor at the interface of the β4/β5 subunits of the Leishmania tarentolae proteasome, providing a structural basis for further optimization. acs.org

Lead Compound Identification and Optimization

The process of drug discovery involves identifying an initial "hit" or "lead" compound and then systematically modifying its structure to optimize its therapeutic properties. A compound like this compound could serve as a starting point for such an optimization campaign. The primary goals of lead optimization are to enhance potency and selectivity for the target, improve ADME properties (e.g., metabolic stability, oral bioavailability), and minimize off-target toxicities.

Strategies for lead optimization are diverse. For instance, blocking sites of metabolism is a common technique to improve a compound's metabolic stability and half-life. This can be achieved by introducing atoms like fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov In the case of this compound, the methoxy-substituted phenyl ring could be a site of metabolism, and strategic modifications to this ring could be explored.

Another key aspect of optimization is modulating physicochemical properties to improve factors like tissue penetration. For example, introducing basic amine functionalities can increase the pKa of a compound, which tends to improve its distribution into tissues. nih.gov The 3-chloro position on the pyridazine ring is an ideal handle for introducing such groups. acs.org Systematic exploration of substituents at both the 3- and 6-positions of the pyridazine scaffold allows medicinal chemists to fine-tune the molecule's properties, balancing the requirements for potency, selectivity, and drug-like characteristics to develop a clinical candidate. nih.govacs.org

Table 2: Common Lead Optimization Strategies in Drug Discovery

| Strategy | Goal | Example Application | Reference(s) |

|---|---|---|---|

| Metabolic Blocking | Improve metabolic stability and oral exposure | Introduction of fluoroalkyl groups or substitution of metabolically liable positions with fluorine. | nih.govacs.org |

| Substituent Modification | Enhance potency and selectivity | Varying substituents on aromatic rings to probe van der Waals interactions and modulate electronics. | acs.org |

| Physicochemical Property Modulation | Improve solubility, permeability, and tissue penetration | Introduction of basic amines to increase pKa; optimization of lipophilicity. | nih.gov |

Molecular Interactions and Supramolecular Chemistry

Intermolecular Hydrogen Bonding Networks (e.g., C—H⋯N, C—H⋯Cl)

Intermolecular hydrogen bonds are fundamental in dictating the crystal packing and molecular assembly of organic compounds. rsc.org For pyridazine-containing structures, non-classical hydrogen bonds like C—H⋯N and C—H⋯Cl play a significant role. iucr.orgnih.gov

A detailed crystallographic analysis of 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine , a compound structurally analogous to 3-Chloro-6-(2-methoxyphenyl)pyridazine, reveals the presence of such intermolecular hydrogen bonding networks. iucr.orgnih.gov In the crystal structure of this analog, molecules are linked into one-dimensional polymeric chains through a combination of C—H⋯N and C—H⋯Cl interactions. iucr.orgnih.gov The nitrogen atoms of the pyridazine (B1198779) ring act as hydrogen bond acceptors, a common motif in the supramolecular organization of such heterocycles. hhu.de

The geometric parameters of these interactions in 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine provide insight into the types of networks this compound might form.

Table 1: Hydrogen Bond Geometry in 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C1—H1A···N5 | 0.93 | 2.58 | 3.494 (4) | 167 |

| C21—H21A···Cl1 | 0.93 | 2.87 | 3.788 (3) | 169 |

| C13—H13A···N2 | 0.93 | 2.53 | 3.398 (4) | 155 |

Data sourced from the crystallographic study of 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine. iucr.org

Pi-Pi (π–π) Stacking Interactions

The electron-deficient nature of the pyridazine ring, combined with the electron-rich methoxyphenyl group, makes this compound a prime candidate for engaging in π–π stacking interactions. nih.govacs.org These interactions are crucial for the stabilization of crystal lattices and play a role in molecular recognition phenomena. researchgate.net

In the solid-state structure of the related compound, 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine , extensive π–π stacking is observed. iucr.orgnih.gov The interactions occur between the pyridazine rings of adjacent molecules and also between the benzene (B151609) rings. iucr.orgnih.gov The centroid-to-centroid distances of these interactions are indicative of significant orbital overlap.

Table 2: π–π Stacking Parameters in 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

| Interacting Rings | Centroid-Centroid Distance (Å) |

|---|---|

| Pyridazine (Molecule A) ↔ Pyridazine (Molecule A) | 3.4740 (13) |

| Pyridazine (Molecule B) ↔ Pyridazine (Molecule B) | 3.4786 (17) |

| Benzene (Molecule B) ↔ Benzene (Molecule B) | 3.676 (2) |

Data sourced from the crystallographic study of 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine. iucr.orgnih.gov

These distances, typically between 3.3 and 3.8 Å, are characteristic of stabilizing π–π stacking interactions. researchgate.netresearchgate.net The specific geometry and energy of these interactions in this compound would be influenced by the electronic properties of both the pyridazine and the methoxyphenyl rings.

Adsorption Phenomena and Surface Interactions (e.g., Chemical Adsorption on Metal Surfaces)

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them potential sites for coordination and chemical adsorption onto metal surfaces. Studies on pyridine (B92270) and its derivatives have shown that they can form stable, ordered layers on surfaces like copper (Cu). researchgate.netaps.org The interaction often involves charge transfer from the metal surface to the nitrogen atom of the heterocycle, indicating a form of chemisorption. researchgate.net

For pyridazine derivatives, this interaction can be complex. The two adjacent nitrogen atoms can coordinate with metal adatoms, potentially mediating the formation of two-dimensional coordination networks on metal surfaces. aps.org While no specific studies on the adsorption of this compound have been reported, it is plausible that it would exhibit similar behavior. The molecule could adsorb in a flat orientation on a metal surface, facilitating interactions through both the pyridazine and methoxyphenyl π-systems, as well as direct coordination via the nitrogen lone pairs. aps.org The nature of this adsorption—physisorption versus chemisorption—would depend on the specific metal substrate and experimental conditions. researchgate.net

Ligand-Receptor Recognition and Binding Thermodynamics

The pyridazine heterocycle is recognized as a valuable pharmacophore in drug discovery, often serving as a bioisosteric replacement for a phenyl ring. nih.gov Its unique properties, including its dipole moment and hydrogen bonding capabilities, are key to its role in ligand-receptor recognition. iucr.org The nitrogen atoms can act as hydrogen bond acceptors, and adjacent C-H groups can act as donors, facilitating specific interactions within a biological target's binding pocket. iucr.org

Co-crystallization Studies and Solid-State Characterization

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound without altering its covalent structure. nih.gov This is achieved by forming a new crystalline solid that consists of two or more different molecules in a stoichiometric ratio. nih.gov The components are linked through noncovalent interactions, such as hydrogen bonding and π-π stacking. iucr.org

There are no specific co-crystallization studies reported in the literature for this compound. However, the presence of hydrogen bond acceptors (pyridazine nitrogens, methoxy (B1213986) oxygen, chlorine) and a π-system makes it a suitable candidate for co-crystal screening with various co-formers, such as carboxylic acids or other compounds capable of complementary interactions. nih.govacs.org

Solid-state characterization of pyridazine derivatives is often accomplished through single-crystal X-ray diffraction, which provides definitive information about molecular conformation and intermolecular interactions. rsc.orgliberty.edu The solid-state analysis of the analog 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine demonstrates the complexity and specificity of the packing motifs, driven by a combination of hydrogen bonding and π-stacking, which would be expected to be the dominant forces in the solid-state structure of this compound as well. iucr.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-(2-methoxyphenyl)pyridazine, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or fusion reactions. For example, analogous pyridazine derivatives have been prepared using aliphatic/aromatic amines under solvent-free fusion conditions at elevated temperatures (80–120°C), yielding products in 65–85% efficiency . Optimization strategies include:

- Green Chemistry: Solvent-free reactions reduce waste and improve atom economy.

- Catalysis: Use of mild bases (e.g., K₂CO₃) to enhance reactivity without side reactions.

- Temperature Control: Stepwise heating to avoid decomposition of sensitive substituents.

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; pyridazine ring planarity) .

- NMR Spectroscopy: Look for diagnostic signals (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–8.0 ppm range).

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.06 for C₁₁H₁₀ClN₂O).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods for reactions involving volatile intermediates.

- Waste Disposal: Segregate halogenated waste for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactivity sites .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.

- Machine Learning: Train models on existing pyridazine bioactivity data to predict ADMET profiles .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Methodological Answer:

- Dynamic Effects: NMR may show averaged signals due to tautomerism, while X-ray provides static snapshots. For example, methoxy group rotamers can cause splitting in NMR but appear ordered in crystallography .

- Variable Temperature NMR: Perform experiments at low temperatures (−40°C) to "freeze" conformers and resolve splitting.

- Complementary Techniques: Use IR spectroscopy to confirm functional groups (e.g., C=O stretches absent in pure samples).

Q. What reactor designs are optimal for scaling up pyridazine derivatives while maintaining regioselectivity?

Methodological Answer:

- Microfluidic Reactors: Enable precise control of residence time and temperature, reducing side reactions (e.g., over-chlorination) .

- Continuous Flow Systems: Improve heat transfer for exothermic reactions (e.g., amine substitutions).

- Catalyst Immobilization: Use packed-bed reactors with immobilized Pd catalysts for Suzuki-Miyaura couplings (e.g., boronate ester intermediates ).

Q. How can reaction pathways for this compound functionalization be mechanistically validated?

Methodological Answer:

- Isotopic Labeling: Introduce ¹⁸O or deuterium at the methoxy group to track substitution patterns via MS/MS.

- Kinetic Studies: Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Trapping Intermediates: Use stabilizing agents (e.g., crown ethers) to isolate reactive species for characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.